molecular formula C14H15N3O3 B1271996 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 849925-04-8

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B1271996
CAS RN: 849925-04-8
M. Wt: 273.29 g/mol
InChI Key: WJLRNCOTWSCIOZ-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, and a piperidine ring . These groups are common in many biologically active compounds, including pharmaceuticals and natural products.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic piperidine ring .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the oxadiazol group might participate in nucleophilic substitution reactions, while the piperidine ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Activity

The benzodioxole moiety is a common feature in molecules with anticancer properties. Research has shown that compounds with this structure can be effective against various cancer cell lines. For instance, derivatives of 1-benzo[1,3]dioxol-5-yl-indoles have been synthesized and evaluated for their anticancer activity, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The structure–activity relationship studies of these compounds could provide insights into optimizing the anticancer properties of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine .

Antioxidant Properties

Compounds containing the 1,3-benzodioxole structure have also been associated with antioxidant activity. This is crucial because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Synthesized derivatives of benzodioxole-containing compounds have been evaluated for their antioxidant potential, which suggests that our compound of interest may also serve as an antioxidant agent .

Sedative and Hypotensive Effects

The 1,3-benzodioxole moiety is known to contribute to sedative and hypotensive effects in pharmacological compounds. This suggests that 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine could be explored for its potential use in managing conditions such as anxiety and high blood pressure .

Anticonvulsant Activity

Benzodioxole derivatives have been reported to possess anticonvulsant properties. This opens up the possibility of using 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine in the development of new treatments for seizure disorders .

Antibacterial and Antitumor Effects

The structural motif of 1,3-benzodioxole is found in natural and synthetic molecules that exhibit a broad spectrum of biological activities, including antibacterial and antitumor effects. This indicates that our compound could potentially be developed into a new class of antibacterial or antitumor agents .

Spasmolytic Properties

Compounds with a 1,3-benzodioxole structure have been associated with spasmolytic activity, which could make 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine useful in the treatment of conditions that involve muscle spasms, such as irritable bowel syndrome .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLRNCOTWSCIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375585
Record name 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

CAS RN

849925-04-8
Record name 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849925-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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